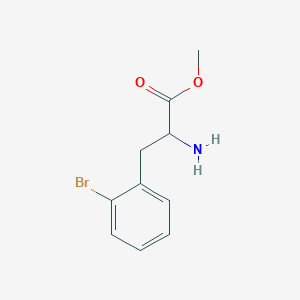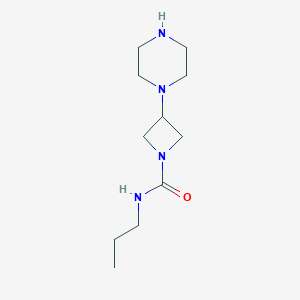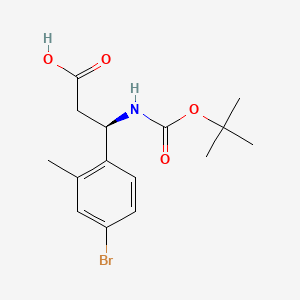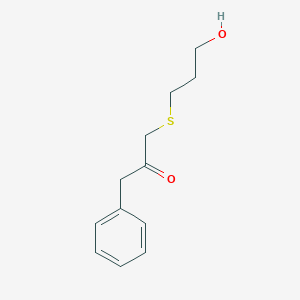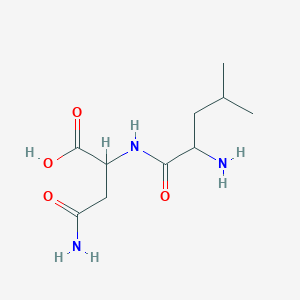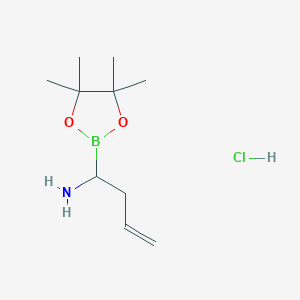
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is an organic compound with the molecular formula C10H21NO. This compound features a cyclopropyl group, a hydroxyl group, and an amino group, making it a versatile molecule in organic synthesis and various applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of a cyclopropyl Grignard reagent with a suitable ketone, followed by the addition of an amine to introduce the amino group.
Reductive Amination: Another method includes the reductive amination of a cyclopropyl ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves optimized versions of these synthetic routes, utilizing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid with a halide source.
Major Products:
Oxidation: 1-Cyclopropyl-2,2-dimethylpentan-3-one.
Reduction: 1-Amino-3-cyclopropyl-2,2-dimethylpentane.
Substitution: 1-Halo-3-cyclopropyl-2,2-dimethylpentane.
Scientific Research Applications
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
- 1-Amino-3-cyclopropyl-2-methylpentan-3-ol
- 1-Amino-3-cyclopropyl-2,2-dimethylbutan-3-ol
Uniqueness: 1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol stands out due to its specific combination of functional groups and the presence of a cyclopropyl ring, which imparts unique steric and electronic properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-amino-3-cyclopropyl-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-4-10(12,8-5-6-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
WXWDRTMTTYUFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


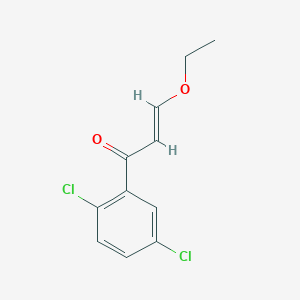

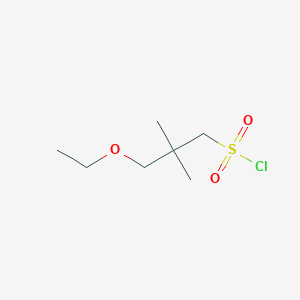

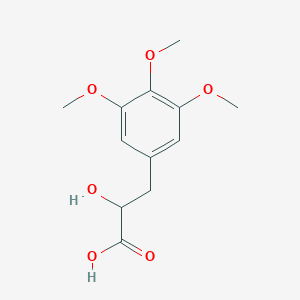
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
